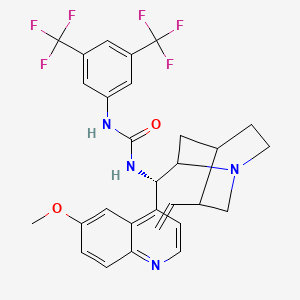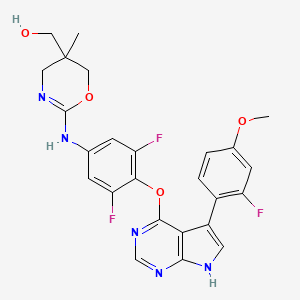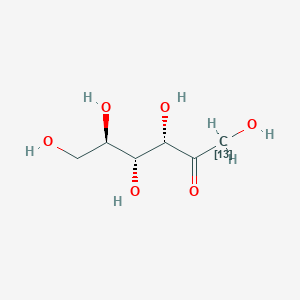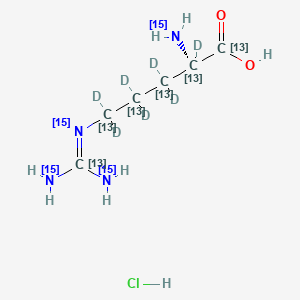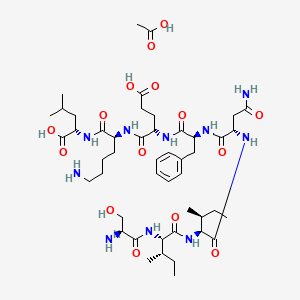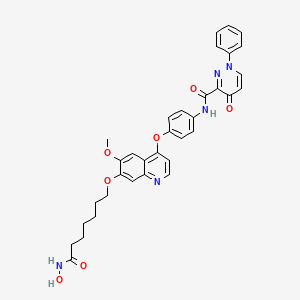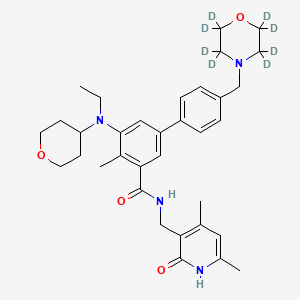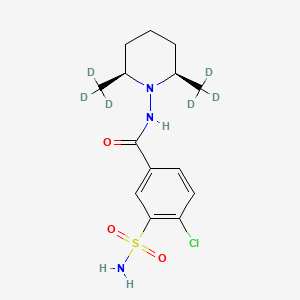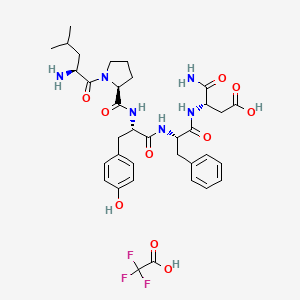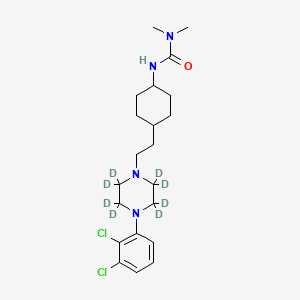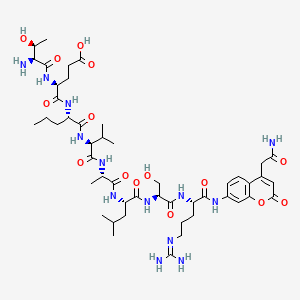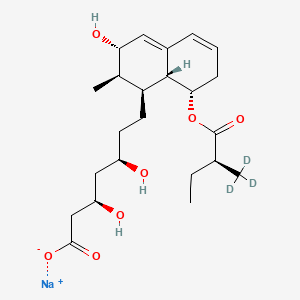
3|A-Hydroxy Pravastatin-d3 (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3|A-Hydroxy Pravastatin-d3 (sodium salt) is a deuterated form of pravastatin, a well-known HMG-CoA reductase inhibitor used primarily to lower cholesterol levels and prevent cardiovascular diseases. This compound is a stable isotope-labeled analog, which makes it particularly useful in various scientific research applications, including pharmacokinetic studies and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3|A-Hydroxy Pravastatin-d3 (sodium salt) typically involves the deuteration of pravastatin. The process begins with the fermentation of mevastatin, followed by hydrolysis of the lactone ring to yield the active hydroxy acid form. The deuterium atoms are then introduced through specific chemical reactions, resulting in the deuterated analog. The final product is obtained as a sodium salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of 3|A-Hydroxy Pravastatin-d3 (sodium salt) follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced fermentation techniques and optimized reaction conditions helps in achieving high yields and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3|A-Hydroxy Pravastatin-d3 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy groups to corresponding alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols[3][3].
Wissenschaftliche Forschungsanwendungen
3|A-Hydroxy Pravastatin-d3 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of pravastatin.
Biology: Employed in studies to understand the metabolic pathways and biological effects of pravastatin.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of pravastatin.
Industry: Applied in the development and quality control of pharmaceutical formulations containing pravastatin
Wirkmechanismus
The primary mechanism of action of 3|A-Hydroxy Pravastatin-d3 (sodium salt) is the inhibition of HMG-CoA reductase, the enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to an increase in the uptake of low-density lipoprotein (LDL) cholesterol by the liver. This results in lower plasma cholesterol levels and a reduced risk of cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pravastatin: The non-deuterated form of the compound.
Mevastatin: A precursor in the synthesis of pravastatin.
Atorvastatin: Another HMG-CoA reductase inhibitor with a similar mechanism of action
Uniqueness
The uniqueness of 3|A-Hydroxy Pravastatin-d3 (sodium salt) lies in its deuterated structure, which provides enhanced stability and allows for more precise analytical measurements in research studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research .
Eigenschaften
Molekularformel |
C23H35NaO7 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19+,20-,22-;/m0./s1/i2D3; |
InChI-Schlüssel |
QMLCOLOJNAKCFF-QGZOQNJXSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+] |
Kanonische SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
